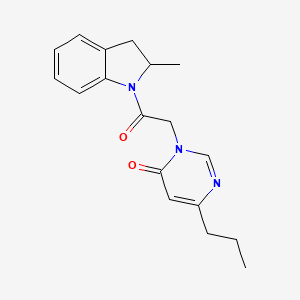

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-6-15-10-17(22)20(12-19-15)11-18(23)21-13(2)9-14-7-4-5-8-16(14)21/h4-5,7-8,10,12-13H,3,6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRVHUZOVUXPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2C(CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolinone moiety, followed by its coupling with a pyrimidinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolinone moiety would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives .

Scientific Research Applications

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The indolinone moiety can interact with enzymes or receptors, modulating their activity. The pyrimidinone core may also play a role in binding to nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The substituents at positions 3 and 6 of the pyrimidinone core critically influence physicochemical and pharmacological properties:

Position 3 Modifications

- Target Compound : The 2-(2-methylindolin-1-yl)-2-oxoethyl group introduces a rigid, planar indoline structure, which may enhance binding to aromatic residues in enzyme active sites.

- Compound : Shares the same 2-methylindolin-1-yl group but lacks the propyl chain at position 6, replaced by morpholine, enhancing solubility via hydrogen bonding .

Position 6 Modifications

- Target Compound : A propyl chain confers lipophilicity, favoring passive diffusion across biological membranes.

- Compound (4) : Retains a propyl group but introduces a hydrazinyl-dimethoxyethyl chain at position 3, altering electronic properties and steric bulk .

Key Observations:

- Melting Points : Nitro-substituted analogs (2b, 2c) exhibit higher melting points (>218°C) due to polar nitro groups and crystalline packing . The target compound’s propyl and indoline groups likely reduce crystallinity, though data are unavailable.

- Molecular Weights : ’s morpholine analog (354.40 g/mol) is lighter than nitroaryl analogs (383–397 g/mol), reflecting differences in substituent complexity .

- Synthetic Yields : High yields (>80%) in suggest efficient thioether formation, whereas the target compound’s synthesis may require optimization if similar methods are used .

Biological Activity

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical structure, which includes a pyrimidine ring substituted with a propyl group and an indoline moiety. The structure is essential for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory properties, potential anticancer effects, and influence on various signaling pathways.

1. Anti-inflammatory Effects

Recent studies have shown that derivatives of indolin-2-one, closely related to our compound, possess significant anti-inflammatory activity. For instance, a related derivative inhibited nitric oxide production and suppressed pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner .

| Compound | Activity | Mechanism |

|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | Inhibition of TNF-α and IL-6 production |

| 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one | Potentially similar effects expected | Modulation of MAPK and NF-κB pathways |

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. Specific studies need to be conducted to evaluate the direct effects of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one on cancer cell lines.

3. Mechanistic Pathways

The biological activity of this compound may involve several key signaling pathways:

- MAPK Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell growth.

- NF-kB Signaling : Modulation of NF-kB may contribute to the anti-inflammatory effects observed in related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.